Biochemical Potency of WX-554 Versus Approved MEK Inhibitors on MEK1 and MEK2
WX-554 displays a distinct MEK1/MEK2 potency balance relative to trametinib and selumetinib. In cell‑free biochemical assays, WX-554 inhibits MEK1 with an IC₅₀ of 4.7 nM and MEK2 with an IC₅₀ of approximately 11 nM, resulting in a ~2.3‑fold preference for MEK1 [1]. By comparison, trametinib is reported to have IC₅₀ values of 0.92 nM (MEK1) and 1.8 nM (MEK2) – a ~2‑fold MEK1 preference but at roughly 5‑fold greater absolute potency . Selumetinib inhibits MEK1 with an IC₅₀ of 14 nM and binds MEK2 with a Kd of 530 nM, yielding a >35‑fold bias toward MEK1 that is fundamentally different from WX‑554’s balanced dual inhibition .
| Evidence Dimension | Biochemical inhibitory potency (IC₅₀) against MEK1 and MEK2 |
|---|---|
| Target Compound Data | MEK1 IC₅₀ = 4.7 nM; MEK2 IC₅₀ ≈ 11 nM |
| Comparator Or Baseline | Trametinib: MEK1 IC₅₀ = 0.92 nM, MEK2 IC₅₀ = 1.8 nM; Selumetinib: MEK1 IC₅₀ = 14 nM, MEK2 Kd = 530 nM |
| Quantified Difference | WX-554 is ~5‑fold less potent on MEK1 than trametinib but ~3‑fold more potent on MEK1 than selumetinib; WX-554 maintains a ~2.3‑fold MEK1 preference versus a >35‑fold preference for selumetinib |
| Conditions | Cell‑free enzymatic assays using purified recombinant MEK1 and MEK2 proteins |
Why This Matters
The balanced MEK1/MEK2 inhibition profile of WX-554 may offer distinct pathway suppression characteristics compared to highly MEK1‑biased inhibitors like selumetinib, influencing the choice of tool compound for studies where dual MEK isoform coverage is required.
- [1] Haagensen EJ, et al. Enhanced anti-tumour activity of the combination of the novel MEK inhibitor WX-554 and the novel PI3K inhibitor WX-037. Cancer Chemother Pharmacol. 2016;78:1269–1281. View Source
